molecular formula C19H17FN4O3 B2388522 (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034274-50-3

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2388522
CAS No.: 2034274-50-3
M. Wt: 368.368
InChI Key: VIBWAAVQEOMELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluoropyrimidine, piperidine, and phenylisoxazole moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as 5-fluoropyrimidine, piperidine, and phenylisoxazole derivatives. These components are then linked through a series of reactions, including nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes optimizing reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. Researchers may examine its efficacy in targeting specific diseases or conditions, as well as its pharmacokinetics and toxicity profiles.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the synthesis of other valuable chemicals or intermediates.

Mechanism of Action

The mechanism of action of (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone include other fluoropyrimidine derivatives, piperidine-based compounds, and phenylisoxazole analogs. Examples include:

    5-Fluorouracil: A fluoropyrimidine derivative used in cancer treatment.

    Piperidine: A simple piperidine compound used as a building block in organic synthesis.

    Phenylisoxazole: A basic phenylisoxazole structure used in various chemical applications.

Uniqueness

What sets this compound apart is its combination of these three distinct moieties, which confer unique chemical and biological properties

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c20-14-10-21-19(22-11-14)26-15-7-4-8-24(12-15)18(25)16-9-17(27-23-16)13-5-2-1-3-6-13/h1-3,5-6,9-11,15H,4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBWAAVQEOMELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.